Bis(cyclopentadienyl)zirconium Chloride hydride

Catalog No.
S906258
CAS No.
37342-97-5
M.F
C10H11ClZ
M. Wt
257.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(cyclopentadienyl)zirconium Chloride hydride

CAS Number

37342-97-5

Product Name

Bis(cyclopentadienyl)zirconium Chloride hydride

IUPAC Name

cyclopenta-1,3-diene;hydride;zirconium(4+);chloride

Molecular Formula

C10H11ClZ

Molecular Weight

257.87 g/mol

InChI

InChI=1S/2C5H5.ClH.Zr.H/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+4;-1/p-1

InChI Key

NKIVVMOIGINFTB-UHFFFAOYSA-M

SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Canonical SMILES

[H-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Zr+4]

Olefin Polymerization Catalyst

Schwartz's reagent finds significant use as a catalyst in olefin polymerization reactions. These reactions involve the linking together of simpler olefin (alkene) molecules to form long-chain polymers. The specific type of polymer produced depends on the reaction conditions and the starting olefins used Sigma-Aldrich: . This process plays a crucial role in the large-scale production of various commercially important plastics like polyethylene and polypropylene.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz's reagent, is an organometallic compound with the molecular formula C10_{10}H11_{11}ClZr and a molecular weight of 257.87 g/mol. This compound appears as an off-white microcrystalline powder and is sensitive to moisture and light, exhibiting a color change from white to pink and eventually to dark red upon exposure to heat or light . It is primarily utilized in organic synthesis due to its catalytic properties, particularly in hydrozirconation reactions involving alkenes and alkynes.

Schwartz's reagent plays a vital role in various chemical transformations, including:

  • Hydrozirconation of Olefins and Alkynes: It acts as a reagent for the hydrozirconation process, converting olefins and alkynes into organozirconium intermediates.
  • Reduction of Tertiary Amides: The compound facilitates the conversion of tertiary amides to aldehydes without affecting other functional groups like cyano or nitro .
  • Catalysis in Organic Synthesis: It serves as a catalyst for asymmetric vinylation and dienylation of ketones, as well as hydroboration reactions .
  • Formation of β-Alkoxy Alcohols: The compound is effective in synthesizing β-alkoxy alcohols via ring-opening reactions of epoxides.

Research indicates that bis(cyclopentadienyl)zirconium chloride hydride may exhibit antimicrobial properties. Complexes formed with O,O′-dialkyl and alkylene dithiophosphoric acids have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial research. Additionally, its role in radical reactions highlights its utility in biochemical pathways.

The synthesis of bis(cyclopentadienyl)zirconium chloride hydride can be achieved through several methods:

  • Reduction of Zirconocene Dichloride: The most common method involves reacting zirconocene dichloride with lithium aluminum hydride in tetrahydrofuran (THF) solution. This reaction produces the desired hydride compound while releasing lithium chloride as a byproduct .
  • Purification Techniques: Due to its sensitivity to moisture and light, freshly prepared bis(cyclopentadienyl)zirconium chloride hydride is recommended for use. Purity can be assessed through NMR spectroscopy by monitoring the reaction with acetone .

Bis(cyclopentadienyl)zirconium chloride hydride finds diverse applications in:

  • Organic Synthesis: It is widely used for functionalizing unsaturated systems and converting amides to aldehydes.
  • Polymerization Processes: The compound serves as a catalyst in olefin polymerization reactions, enhancing the efficiency of polymer formation.
  • Pharmaceutical Intermediates: Its ability to facilitate complex organic transformations makes it valuable in the synthesis of pharmaceutical compounds .

The interactions of bis(cyclopentadienyl)zirconium chloride hydride with various substrates are crucial for understanding its reactivity. The compound primarily targets olefins and alkynes through hydrozirconation, leading to the formation of stable organozirconium intermediates. Environmental factors such as moisture and light significantly influence its stability and reactivity.

Several compounds share structural or functional similarities with bis(cyclopentadienyl)zirconium chloride hydride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Zirconocene dichlorideC10_{10}H8_{8}Cl2_{2}ZrPrecursor for bis(cyclopentadienyl)zirconium chloride hydride; used in similar reactions.
Bis(cyclopentadienyl)titanium dichlorideC10_{10}H10_{10}Cl2_{2}TiSimilar catalytic properties; used in olefin polymerization.
Bis(eta5-cyclopentadienyl)hafnium chlorideC10_{10}H10_{10}Cl2_{2}HfRelated organometallic compound; exhibits similar reactivity patterns.

Uniqueness

Bis(cyclopentadienyl)zirconium chloride hydride is unique due to its specific reactivity profile, particularly its ability to mediate reductions without affecting other sensitive functional groups. Its versatility as both a stoichiometric reagent and a catalyst distinguishes it from other similar compounds.

Bis(cyclopentadienyl)zirconium chloride hydride, commonly known as Schwartz’s reagent, was first synthesized in 1969 by Wailes and Weigold through the reduction of zirconocene dichloride (Cp2ZrCl2) with lithium aluminum hydride (LiAlH4). The compound gained prominence in the 1970s when Jeffrey Schwartz, a chemistry professor at Princeton University, demonstrated its utility in organic synthesis, particularly in hydrozirconation reactions. Early methods suffered from impurities, but refinements by Carr and Schwartz in 1979 using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) improved purity and accessibility.

The reagent’s dimeric structure was later confirmed via advanced techniques such as microcrystal electron diffraction (MicroED), resolving longstanding uncertainties about its bridging hydride configuration.

Nomenclature and Structural Designation

Chemical Nomenclature

  • IUPAC Name: Chloro(hydrido)bis(η5-cyclopentadienyl)zirconium
  • Common Names: Schwartz’s reagent, zirconocene hydrochloride, Cp2ZrHCl
  • Formula: C10H11ClZr
  • Molecular Weight: 257.87 g/mol

Structural Features

The compound adopts a dimeric "clam-shell" structure in the solid state, with two zirconium centers bridged by hydride ligands. Each zirconium atom is coordinated to two cyclopentadienyl (Cp) rings, one chloride, and one hydride ligand. Key structural parameters include:

PropertyValueSource
Zr–H Bond Length1.85–1.90 Å (bridging)
Zr–Cl Bond Length2.42 Å
Cp Ring Zr–C Distance2.30–2.35 Å

The dimeric nature explains its low solubility in nonpolar solvents and reactivity in coordinating solvents like tetrahydrofuran (THF).

Significance in Organometallic Chemistry

Role in Hydrozirconation

Schwartz’s reagent is pivotal for hydrozirconation, a reaction that adds Zr–H bonds across unsaturated substrates (alkenes, alkynes) with high regioselectivity. The process follows a syn-addition mechanism, producing stable organozirconium intermediates that undergo further functionalization (Table 1).

Table 1: Applications of Hydrozirconation

SubstrateProductKey Transformation
Terminal AlkyneE-AlkenylzirconoceneStereospecific C–H activation
AmideAldehydeSelective reduction
Propargyl AlcoholBranched AlkenylzirconiumDirected functionalization

Catalytic and Synthetic Utility

  • Reduction of Amides: Schwartz’s reagent selectively reduces tertiary amides to aldehydes without affecting esters or nitriles.
  • Cross-Coupling Reactions: Alkenylzirconocenes derived from hydrozirconation participate in Negishi and Kumada couplings, enabling C–C bond formation.
  • Polymerization: As a precursor to zirconocene dichloride, it indirectly contributes to Ziegler-Natta catalysis for olefin polymerization.

Mechanistic Insights

The reagent’s Lewis acidity and empty d-orbitals facilitate substrate coordination, while its hydride ligand acts as a nucleophile. For example, in ketone vinylation, zirconium coordinates the carbonyl oxygen, enabling hydride transfer to generate enolate intermediates.

Molecular Architecture and Coordination Geometry

Bis(cyclopentadienyl)zirconium chloride hydride exhibits a distinctive molecular architecture that exemplifies the bent metallocene structural motif characteristic of group 4 transition metal complexes [1]. The compound adopts the typical "clam-shell" structure observed in other cyclopentadienyl-metal-halide complexes, where the cyclopentadienyl rings are not parallel but instead form an acute angle around the central zirconium atom [1]. This bent geometry contrasts sharply with the parallel ring arrangements found in classical sandwich compounds such as ferrocene [2].

The coordination geometry around the zirconium center can be described as distorted tetrahedral, with the metal atom coordinated by two cyclopentadienyl ligands in an eta-five bonding mode, one chloride ligand, and one hydride ligand [3] [4]. The zirconium-cyclopentadienyl centroid distances typically range from approximately 2.20 to 2.25 angstroms, which are consistent with other zirconocene derivatives [3]. The molecular formula (C₅H₅)₂ZrHCl corresponds to a molecular weight of 257.87 grams per mole, with the compound existing as a white microcrystalline powder under standard conditions [5] [6].

The electronic configuration of the zirconium center in this compound features a formal oxidation state of +4, resulting in a d⁰ electronic configuration [7]. This electron-deficient nature contributes to the compound's strong Lewis acidic character and its tendency to form dimeric structures through bridging interactions [7]. The bent metallocene geometry arises from the need to minimize electron-electron repulsions while maximizing orbital overlap between the metal d-orbitals and the π-systems of the cyclopentadienyl ligands [2].

Dimeric Solid-State Structure and Bridging Hydrides

The solid-state structure of bis(cyclopentadienyl)zirconium chloride hydride is fundamentally dimeric, featuring a centrosymmetric arrangement with two bridging hydride ligands connecting the two zirconocene units [3] [4]. This dimeric structure was definitively confirmed through microcrystal electron diffraction studies, which provided the first direct crystallographic evidence for the long-proposed structural arrangement [3] [4].

The dimer is stabilized by two bridging hydride ligands that occupy positions between the two zirconium centers, creating a four-membered Zr₂H₂ ring core [3] [4]. The bridging hydrides are positioned such that they bisect the zirconium atoms, chlorine atoms, and create a central mirror plane that runs perpendicular to the cyclopentadienyl rings [3]. The zirconium-hydride bond distances are approximately 1.80 angstroms, while the zirconium-chloride bond distances measure approximately 2.40 angstroms [3].

Fourier difference maps from electron diffraction studies clearly revealed the electron density corresponding to the bridging hydride positions, confirming their location in the void space between the metal centers [3] [4]. The hydrides emerge from regions of low electron density and can be refined freely during structural determination, providing strong evidence for their bridging nature [3]. This dimeric arrangement is crucial for the compound's stability, as the monomeric form would be highly electron-deficient and unstable under normal conditions [1].

The solid-state structure exhibits remarkable thermal stability, with the compound maintaining its crystalline integrity up to temperatures exceeding 300 degrees Celsius [9]. However, the compound shows sensitivity to light and moisture, with prolonged exposure leading to color changes from white to pink and eventually to dark red [9]. The dimeric structure is also supported by solid-state nuclear magnetic resonance spectroscopy, which indicates the presence of multiple zirconium environments consistent with the bridged arrangement [1] [7].

Comparative Analysis with Related Zirconocene Complexes

Bis(cyclopentadienyl)zirconium chloride hydride exhibits both similarities and distinct differences when compared to other members of the zirconocene family [2] [10]. The parent compound, bis(cyclopentadienyl)zirconium dichloride, adopts a monomeric bent metallocene structure with a cyclopentadienyl-zirconium-cyclopentadienyl angle of approximately 128 degrees and a chloride-zirconium-chloride angle of 97.1 degrees [10] [11]. This monomeric structure contrasts with the dimeric arrangement observed in the hydride chloride derivative.

The related bis(cyclopentadienyl)zirconium dihydride also exhibits dimeric behavior in the solid state, featuring multiple bridging hydride ligands similar to the chloride hydride compound [1] [12]. However, the dihydride complex shows greater structural complexity due to the presence of additional hydride ligands that can adopt various bridging and terminal coordination modes [7] [12]. Ansa-zirconocene hydrides, which contain bridging groups connecting the two cyclopentadienyl rings, demonstrate different structural preferences depending on the nature and size of the bridging unit [13] [14].

The comparative analysis reveals that the tendency toward dimeric structures in zirconium hydride complexes arises from the electron-deficient nature of the metal center and the strong bridging ability of hydride ligands [7] [12]. Unbridged zirconocene derivatives typically form tetranuclear clusters when treated with aluminum hydride reagents, while ansa-bridged systems prefer binuclear arrangements due to conformational constraints imposed by the bridging groups [7]. The chloride hydride complex represents an intermediate case, where the presence of one hydride and one chloride ligand per zirconium center favors the formation of stable dimeric structures.

Structural parameters for the chloride hydride complex are consistent with other zirconocene derivatives, showing zirconium-cyclopentadienyl distances in the typical range and bond angles that reflect the bent metallocene geometry [15] [16]. The compound's coordination environment can be described as distorted tetrahedral, similar to other four-coordinate zirconocene complexes [15]. The bridging hydride interactions in the chloride hydride complex are comparable to those observed in other dimeric zirconium hydride systems, with similar bond distances and bridging angles [13] [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

The spectroscopic characterization of bis(cyclopentadienyl)zirconium chloride hydride has historically relied on a combination of techniques due to the compound's poor solubility in common organic solvents and its reactivity with polar chlorinated solvents [1] [3]. Fourier transform infrared spectroscopy has been instrumental in confirming the presence of bridging hydride ligands, with characteristic vibrations observed in the 1250-1300 wavenumber region [1] [18]. These bridging hydride stretches appear as broad absorption bands, consistent with hydride ligands in non-equivalent environments within the polymeric solid-state structure [18].

Solid-state chlorine-35 nuclear magnetic resonance spectroscopy has provided crucial evidence for the dimeric nature of the compound [1] [4]. The chlorine nuclear magnetic resonance data indicates the presence of chloride ligands in a specific chemical environment consistent with the proposed dimeric structure [1]. Additionally, solid-state nuclear magnetic resonance studies have revealed spectroscopic signatures that support the dimeric arrangement, although the specific chemical shift values have not been extensively reported due to the compound's challenging spectroscopic properties [1] [7].

Microcrystal electron diffraction has emerged as the definitive structural characterization technique for this compound, providing the first complete three-dimensional structural determination [3] [4]. The electron diffraction data, collected at ambient temperature using 300 kiloelectron volt electrons, yielded a high-completeness dataset with 90.6 percent coverage and a resolution of 1.15 angstroms [3] [4]. The structure was solved ab initio using direct methods and refined with anisotropic displacement parameters to achieve an R₁ value of 14.9 percent [3] [4].

The electron diffraction study definitively confirmed the centrosymmetric dimeric structure with two bridging hydride ligands, validating the structural model that had been proposed based on indirect spectroscopic evidence [3] [4]. Ultraviolet-visible spectroscopy of related zirconocene compounds shows characteristic absorption bands around 276 nanometers, corresponding to cyclopentadienyl-to-zirconium charge transfer transitions [19]. The compound's spectroscopic profile is consistent with its dimeric solid-state structure and the presence of bridging hydride interactions.

Table 1: Crystallographic Data for Bis(cyclopentadienyl)zirconium Chloride Hydride

ParameterValueReference
Space GroupCentrosymmetricJones et al., 2019 [3]
Resolution1.15 ÅJones et al., 2019 [3]
Data Completeness90.6%Jones et al., 2019 [3]
R₁ Value14.9%Jones et al., 2019 [3]
TemperatureAmbient (~23°C)Jones et al., 2019 [3]
Data Collection MethodContinuous Rotation MicroEDJones et al., 2019 [3]
Electron Beam Energy300 keVJones et al., 2019 [3]
Structure DeterminationAb initio by direct methodsJones et al., 2019 [3]
Refinement MethodAnisotropic displacement parametersJones et al., 2019 [3]
Dimer StructureYes, centrosymmetric dimerJones et al., 2019 [3]
Bridging HydridesTwo bridging hydridesJones et al., 2019 [3]

Table 2: Spectroscopic Characterization Summary

TechniqueKey ObservationFrequency/Chemical ShiftStructural Information
FT-IR SpectroscopyBridging hydride vibrations1250-1300 cm⁻¹ (broad) [1] [18]μ-H bridging confirmed
Solid-State ³⁵Cl NMRConfirms dimeric structureNot specified [1]Dimeric nature
Solid-State NMRIndicates dimeric arrangementNot specified [1] [7]Solid-state dimeric structure
MicroEDFirst direct structural confirmationStructural data at 1.15 Å [3] [4]Centrosymmetric dimer with bridging hydrides
UV-Vis SpectroscopyCharacteristic metallocene absorption276 nm (Cp-Zr transitions) [19]Cp-Zr coordination

Table 3: Comparison with Related Zirconocene Complexes

CompoundFormulaStructure TypeKey Structural FeaturesCoordination Geometry
Bis(cyclopentadienyl)zirconium chloride hydride(C₅H₅)₂ZrHClDimeric with bridging hydrides [3] [4]Two μ-H bridges, centrosymmetricDistorted tetrahedral
Bis(cyclopentadienyl)zirconium dichloride(C₅H₅)₂ZrCl₂Monomeric bent metallocene [10] [11]Bent Cp-Zr-Cp angle (~128°)Bent sandwich
Bis(cyclopentadienyl)zirconium dihydride(C₅H₅)₂ZrH₂Dimeric with bridging hydrides [1] [12]Multiple bridging hydridesDistorted tetrahedral
Bis(cyclopentadienyl)zirconium methyl chloride(C₅H₅)₂ZrMeClMonomeric bent metallocene [20]Single terminal groupsBent sandwich
Ansa-zirconocene hydridesVarious bridged structuresVarious (mono/dimeric) [13] [14]Constrained by bridgeVariable

GHS Hazard Statements

H228 (10.87%): Flammable solid [Danger Flammable solids];
H261 (97.83%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Schwartz's reagent

Dates

Modify: 2023-08-16

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